1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1339890-99-1
Cat. No.: VC2718012
Molecular Formula: C12H19BN2O3
Molecular Weight: 250.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339890-99-1 |
|---|---|
| Molecular Formula | C12H19BN2O3 |
| Molecular Weight | 250.1 g/mol |
| IUPAC Name | 1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-14-15(6-9)10-7-16-8-10/h5-6,10H,7-8H2,1-4H3 |
| Standard InChI Key | KIYMAKQVFHPNGB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3COC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3COC3 |
Introduction
1-(Oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that incorporates both oxetane and pyrazole rings, linked by a boronic ester moiety. This compound is of interest in organic synthesis due to its potential applications in cross-coupling reactions and the construction of complex molecules.
Synthesis Overview
The synthesis of this compound typically involves the reaction of a pyrazole derivative with a boronic ester precursor in the presence of a suitable catalyst. The oxetane ring is introduced via a separate step, often involving nucleophilic substitution or ring-opening reactions.
Applications
-
Cross-Coupling Reactions: The boronic ester group makes this compound useful for Suzuki-Miyaura cross-coupling reactions, allowing the formation of complex biaryl or heteroaryl compounds.
-
Pharmaceutical Intermediates: The presence of both pyrazole and oxetane rings, which are common motifs in pharmaceuticals, suggests potential applications as intermediates in drug synthesis.
-
Material Science: The unique combination of rings could also be exploited in the design of novel materials with specific optical or electronic properties.
Safety and Handling
-
Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
-
Precautionary Statements: P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H19BN2O3 |
| Molecular Weight | 250.10 g/mol |
| CAS Number | 1339890-99-1 |
| Purity | 95% |
| Storage Conditions | Inert atmosphere, -20°C |
| Boiling Point | 384.7±32.0°C |
| Hazard Statements | H302, H315, H319, H335 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume